(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane
Overview
Description
(2R)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is a member of amphetamines.
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethyl phenyl sulfone, have been reported to interact with arylthiolate anions .
Mode of Action
Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This suggests that ®-1-(3-Trifluoromethylphenyl)-2-aminopropane might have a similar mode of action.
Biochemical Pathways
The compound’s potential to form eda complexes and undergo set reactions suggests it might influence redox reactions and related biochemical pathways .
Result of Action
Its potential to undergo set reactions suggests it might influence the redox status of cells and potentially affect cellular functions .
Action Environment
Environmental factors such as light conditions could potentially influence the action, efficacy, and stability of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane, given its potential to undergo light-induced SET reactions .
Biochemical Analysis
Biochemical Properties
®-1-(3-Trifluoromethylphenyl)-2-aminopropane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, ®-1-(3-Trifluoromethylphenyl)-2-aminopropane exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. This binding often results in changes in gene expression, which further influences cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
The effects of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce lasting changes in cellular function.
Dosage Effects in Animal Models
The effects of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes. At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular functions and induction of stress responses . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
®-1-(3-Trifluoromethylphenyl)-2-aminopropane is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of specific metabolites, thereby altering their concentrations within cells .
Transport and Distribution
The transport and distribution of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its overall biological activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological effects .
Properties
IUPAC Name |
(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHFBKZUPLWBD-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862774 | |
Record name | (S)-Norfenfluramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37577-22-3, 19036-73-8 | |
Record name | Norfenfluramine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Norfenfluramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORFENFLURAMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODG984O60W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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